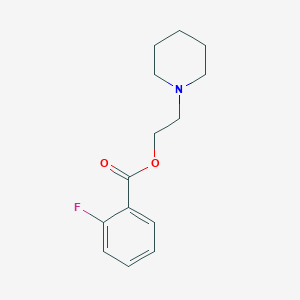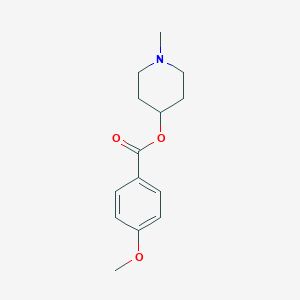![molecular formula C17H24N2O7S2 B257405 methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate](/img/structure/B257405.png)
methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate, also known as ME-344, is a synthetic indole compound that has been researched for its potential therapeutic applications.
Mécanisme D'action
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate works by inhibiting mitochondrial respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This results in the induction of apoptosis, or programmed cell death, in cancer cells. methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the growth of tumor cells in animal models, without causing significant toxicity. methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has advantages in that it has been shown to have minimal effects on normal cells, while inducing apoptosis in cancer cells. It has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has limitations in that it has only been studied in preclinical models, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
For research on methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate include further preclinical studies to determine its safety and efficacy in humans, as well as clinical trials to evaluate its potential as a cancer therapy. Other potential applications for methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate include its use as a radiosensitizer in radiation therapy, and its use in combination with other cancer therapies.
Méthodes De Synthèse
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate is synthesized through a multi-step process that involves the reaction of 5-bromo-2-methoxy-3-methylindole with ethylsulfonyl chloride, followed by the reaction with ethylamine and sodium ethoxide. The resulting compound is then treated with methyl chloroformate and triethylamine to yield methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate.
Applications De Recherche Scientifique
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has been researched for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
Nom du produit |
methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate |
|---|---|
Formule moléculaire |
C17H24N2O7S2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
methyl 2-ethyl-1-ethylsulfonyl-5-(ethylsulfonylamino)-6-methoxyindole-3-carboxylate |
InChI |
InChI=1S/C17H24N2O7S2/c1-6-13-16(17(20)26-5)11-9-12(18-27(21,22)7-2)15(25-4)10-14(11)19(13)28(23,24)8-3/h9-10,18H,6-8H2,1-5H3 |
Clé InChI |
PQRVPGDBQMYXSC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC(=C(C=C2N1S(=O)(=O)CC)OC)NS(=O)(=O)CC)C(=O)OC |
SMILES canonique |
CCC1=C(C2=CC(=C(C=C2N1S(=O)(=O)CC)OC)NS(=O)(=O)CC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)




![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)


![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)